molecular formula C20H21N3O4 B7712408 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide

Cat. No.: B7712408
M. Wt: 367.4 g/mol
InChI Key: VTRLDLNBGVPIRX-UHFFFAOYSA-N
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Description

The compound “2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl ring with two methoxy (O-CH3) groups attached at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring and the benzene ring in the 3,4-dimethoxyphenyl group are likely to be planar due to the nature of their bonding . The overall shape of the molecule would also be influenced by the spatial arrangement of these rings and the propylbenzamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, the 3,4-dimethoxyphenyl group, and the propylbenzamide group. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The methoxy groups on the phenyl ring could also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to interact with biological systems, it might bind to specific proteins or other biomolecules to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with various biological targets .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-11-21-19(24)14-7-5-6-8-15(14)20-22-18(23-27-20)13-9-10-16(25-2)17(12-13)26-3/h5-10,12H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRLDLNBGVPIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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